molecular formula C20H21N7O B4577908 N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea

N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea

Cat. No. B4577908
M. Wt: 375.4 g/mol
InChI Key: PQPNNMYEHAHJFZ-UHFFFAOYSA-N
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Description

N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea is 375.18075832 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Herbicidal Activities

The synthesis of novel compounds including N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, which is related to the chemical structure of interest, has been explored. These compounds demonstrate significant herbicidal activities against certain plant species, indicating their potential use in agriculture to control unwanted vegetation. The compound exhibited inhibitory activity against D. ciliaris and B. napu, with inhibition rates of 82.8% and 84.3%, respectively (Liang Fu-b, 2014).

Dimerization and Supramolecular Chemistry

Research into the dimerization behavior of ureidopyrimidones, a class of compounds related to the chemical structure , has provided insights into their potential applications in supramolecular chemistry. These compounds can form dimers via hydrogen bonding, which is crucial for designing supramolecular structures with specific properties (F. H. Beijer et al., 1998).

Applications in Organic Solar Cells

The use of amine-based fullerene derivatives, which share functional group similarities with the compound of interest, as acceptor and cathode interfacial materials in polymer solar cells, highlights the potential of such compounds in enhancing solar cell efficiency. This application underlines the role of these compounds in developing renewable energy technologies (Menglan Lv et al., 2014).

Enhancement of Fluorescence

Studies have shown that the introduction of N-phenyl substitutions in related compounds can significantly enhance fluorescence, a property that can be exploited in the development of new fluorescent materials for bioimaging and optical sensing applications (Jye‐Shane Yang et al., 2002).

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

The facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil opens new pathways for the synthesis of compounds with potential therapeutic applications. This demonstrates the versatility of similar structures in medicinal chemistry (D. Prajapati & A. Thakur, 2005).

properties

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)carbamimidoyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c1-14-11-15(2)24-19(23-14)26-18(22-13-16-7-6-10-21-12-16)27-20(28)25-17-8-4-3-5-9-17/h3-12H,13H2,1-2H3,(H3,22,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPNNMYEHAHJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea
Reactant of Route 2
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea
Reactant of Route 3
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea
Reactant of Route 4
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea
Reactant of Route 5
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea
Reactant of Route 6
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.